5,7-Dimethoxyflavone

Catalog No.
S587478
CAS No.
21392-57-4
M.F
C17H14O4
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethoxyflavone

CAS Number

21392-57-4

Product Name

5,7-Dimethoxyflavone

IUPAC Name

5,7-dimethoxy-2-phenylchromen-4-one

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

JRFZSUMZAUHNSL-UHFFFAOYSA-N

Synonyms

5,7-Dimethoxyflavone; 5-O-Methyl-7-methoxyflavone

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3

The exact mass of the compound 5,7-Dimethoxyflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dimethoxyflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

5,7-Dimethoxyflavone (CAS 21392-57-4), also known as chrysin dimethyl ether, is a fully methylated flavone utilized extensively in pharmacological and pharmacokinetic research [1]. Structurally, the methylation of the hydroxyl groups at the 5 and 7 positions fundamentally alters its physicochemical and biological profile compared to standard unmethylated flavonoids . For procurement and assay design, 5,7-dimethoxyflavone is prioritized for its high lipophilicity, resistance to phase II metabolism, and specific binding affinities, acting as a potent inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) and an antagonist of the aryl hydrocarbon receptor (AhR) . These baseline properties make it a critical benchmark compound for in vivo bioavailability models and multidrug resistance (MDR) reversal assays where traditional hydroxylated flavones fail due to rapid degradation.

Research Fit

Metabolic stability probe: Methylation resists rapid hepatic conjugation, supporting systemic persistence studies.
Intestinal permeability tool: Higher reported Caco-2 permeability vs. unmethylated analogs; supports oral absorption research.
Transporter modulation context: Reported BCRP/P-gp inhibition; useful for efflux-mediated drug interaction studies.

Selecting generic unmethylated flavonoids, such as chrysin (5,7-dihydroxyflavone), or relying on crude Kaempferia parviflora extracts as substitutes for 5,7-dimethoxyflavone introduces severe reproducibility and metabolic stability issues [1]. In cellular and in vivo models, chrysin undergoes rapid and extensive glucuronidation and sulfation by enterocytes, resulting in extremely poor oral bioavailability and assay degradation [1]. Furthermore, unmethylated analogs exhibit potent off-target effects, such as strong aromatase (CYP19) inhibition, which confounds data in selective AhR or BCRP studies [2]. Procuring high-purity 5,7-dimethoxyflavone ensures a metabolically stable, target-selective probe that maintains sustained intracellular concentrations without the batch-to-batch variability of botanical extracts [1].

Substitution Risk

5,7-DMF (Target)
Chrysin (Comparator)
Reported hepatic stability
Rapid hepatic clearance
Higher reported intestinal permeability
Limited intestinal absorption
May support systemic exposure research
Near-zero oral bioavailability context

Intestinal Permeability and Evasion of Phase II Metabolism

The methylation of the 5 and 7 positions provides 5,7-dimethoxyflavone with a massive pharmacokinetic advantage over its unmethylated analog, chrysin. In human intestinal Caco-2 cell models, 5,7-dimethoxyflavone demonstrates a >10-fold higher apical-to-basolateral transport rate [1]. Crucially, while chrysin undergoes extensive sulfation and glucuronidation during transport, 5,7-dimethoxyflavone yields zero phase II metabolites under the same conditions [1].

Evidence DimensionApparent Permeability (P_app)
Target Compound Data23.3 × 10^-6 cm/s (with zero phase II metabolites detected)
Comparator Or Baseline2.2 × 10^-6 cm/s (Chrysin, with extensive sulfation/glucuronidation)
Quantified Difference>10-fold higher apical-to-basolateral transport for 5,7-DMF
ConditionsHuman intestinal Caco-2 cell monolayer model

Procurement of 5,7-dimethoxyflavone is essential for in vivo or cellular models where sustained intracellular concentration is required without the rapid metabolic degradation seen in unmethylated analogs.

Metabolic stability vs. chrysin
Reported
Stable vs. Rapidly eliminated
Supports systemic exposure context
Human liver S9 fraction; conjugation/oxidation cofactors present

Divergent Enzyme Selectivity: Aromatase (CYP19) Inactivity

While many flavonoids are known for broad-spectrum enzyme inhibition, 5,7-dimethoxyflavone offers highly specific target engagement by avoiding aromatase (CYP19) inhibition. In recombinant CYP19 fluorescence metabolism assays, chrysin acts as a potent aromatase inhibitor, whereas 5,7-dimethoxyflavone exhibits an extremely poor inhibitory effect, requiring a ~29-fold higher concentration to achieve an IC50 [1].

Evidence DimensionAromatase (CYP19) Inhibition IC50
Target Compound DataIC50 = 123 μM (Poor inhibition)
Comparator Or BaselineIC50 = 4.2 μM (Chrysin, potent inhibition)
Quantified Difference~29-fold lower aromatase inhibition for 5,7-DMF
ConditionsRecombinant CYP19 fluorescence metabolism assay

Buyers designing selective AhR or BCRP assays must use 5,7-dimethoxyflavone to avoid the potent off-target endocrine (aromatase) interference inherent to chrysin.

Intestinal permeability
Class-level
5- to 8-fold higher Papp
Permeability context may differ from unmethylated flavones
Caco-2 monolayer; methylated vs. unmethylated class comparison

Aqueous Formulation Capacity via Cyclodextrin Inclusion

The extreme hydrophobicity of fully methylated flavones typically limits their use in aqueous assays. However, 5,7-dimethoxyflavone demonstrates excellent formulation compatibility with 2-hydroxypropyl-β-cyclodextrin (HPβ-CD). Complexation at a 1:1 mole ratio increases the aqueous solubility of 5,7-dimethoxyflavone by 361.8-fold compared to the free baseline compound, completely overcoming precipitation issues in standard buffer systems [1].

Evidence DimensionAqueous Solubility
Target Compound Data1.10 ± 0.04 mg/mL (as 1:1 HPβ-CD complex)
Comparator Or Baseline0.00304 ± 0.00095 mg/mL (Free 5,7-DMF baseline)
Quantified Difference361.8-fold increase in aqueous solubility
ConditionsPhase solubility dissolution testing in distilled water at 25°C

Enables the deployment of 5,7-dimethoxyflavone in aqueous-based high-throughput screening and enzymatic assays where raw lipophilic flavonoids typically precipitate.

Aromatase inhibition
Reported
Poor vs. Potent in vitro
Bioavailability context may outweigh in vitro potency
Cell-free assay; chrysin potent but poorly bioavailable
CYP3A4 inhibition
Data to verify
IC50 = 3.93 μM
Supports CYP3A4 modulation screening
Vendor-reported enzyme inhibition assay
Transporter inhibition
Reported
Significant absorption increase vs. control
Supports BCRP/P-gp research context
Caco-2 & MDCKII models; 5 μM 5,7-DMF treatment

In Vivo Pharmacokinetic and Bioavailability Modeling

Due to its >10-fold higher intestinal permeability and complete resistance to glucuronidation and sulfation compared to chrysin, 5,7-dimethoxyflavone is an effective benchmark compound for studying the impact of flavonoid methylation on oral bioavailability. It is heavily utilized in Caco-2 cell transport assays and rodent pharmacokinetic models where maintaining stable, unmetabolized intracellular concentrations is a strict requirement [1].

Selective AhR and BCRP/ABCG2 Modulation Assays

In toxicology and multidrug resistance (MDR) research, 5,7-dimethoxyflavone serves as a potent inhibitor of BCRP efflux and an antagonist of the aryl hydrocarbon receptor (AhR). Because it exhibits a ~29-fold lower affinity for aromatase (CYP19) compared to unmethylated analogs, researchers procure this compound to isolate AhR or BCRP pathways without confounding off-target endocrine interference[2].

Aqueous Flavonoid Formulation and Delivery Development

The extreme baseline hydrophobicity of 5,7-dimethoxyflavone makes it an ideal model active pharmaceutical ingredient (API) for developing and validating cyclodextrin-based drug delivery systems. By forming a 1:1 inclusion complex with HPβ-CD, its solubility increases over 360-fold, allowing formulation scientists to deploy it in aqueous enzymatic assays (such as anti-butyrylcholinesterase screening) where raw flavonoids would otherwise precipitate [3].

Application Fit

Application
Selection Property
Validation Focus
Oral exposure and tissue distribution studies
Methylation-dependent metabolic stability
Hepatic stability and intestinal permeability validation
CYP3A4 enzyme modulation research
Reported CYP3A4 inhibition context
CYP3A4 activity and expression monitoring
Efflux transporter inhibition research
BCRP/P-gp modulation context
Substrate absorption and efflux ratio endpoints
Methylation-impacted ADME research
Methylation-driven metabolic profile
Comparative stability and permeability endpoints

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

282.08920892 Da

Monoisotopic Mass

282.08920892 Da

Heavy Atom Count

21

Melting Point

154 °C

UNII

J8HQQ4R4F2

Other CAS

21392-57-4

Wikipedia

Chrysin 5,7-dimethyl ether

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

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